While there is no direct research on this molecule, its structure offers some clues for potential applications:
The presence of a pyridine ring suggests it may have some nitrogen-containing heterocyclic characteristics that could be of interest in medicinal chemistry research. Pyridine rings are found in many biologically active molecules [].
The bromine and fluorine substituents can alter the molecule's physical and chemical properties, potentially influencing its reactivity or binding affinity to other molecules.
2-(4-Bromo-2-fluorophenyl)-5-methylpyridine is an organic compound characterized by its pyridine and phenyl functional groups. It features a bromo and a fluoro substituent on the phenyl ring, contributing to its unique chemical properties. The molecular formula of this compound is with a molecular weight of approximately 250.11 g/mol. Its structure consists of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a 4-bromo-2-fluorophenyl group, making it a member of the pyridine derivatives family.
Preliminary studies suggest that 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine may exhibit biological activity due to its structural features. It has been noted for potential interactions with various biological targets, including:
Several synthetic routes have been proposed for the preparation of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine:
The applications of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine extend across various fields:
Several compounds share structural similarities with 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine. Here are some notable examples:
The uniqueness of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine lies in its combination of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological interactions compared to similar compounds.
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed synthetic approaches for constructing the complex molecular framework of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine [1] [2]. These methodologies leverage the reactivity of halogenated aromatic precursors to form carbon-carbon bonds through metal-mediated catalytic cycles [3].
The Suzuki-Miyaura coupling reaction emerges as the predominant strategy for synthesizing pyridine derivatives containing bromofluorophenyl substituents [1] [2]. This methodology involves the palladium-catalyzed coupling of 2,5-dibromopyridine with 4-bromo-2-fluorophenylboronic acid under optimized reaction conditions [1]. The reaction proceeds through a typical catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid coupling partner, and reductive elimination to form the desired biaryl product [2].
Optimal reaction conditions for this transformation utilize palladium diacetate (5 mol%) and triphenylphosphine (10 mol%) as the catalytic system, with potassium carbonate serving as the base [1]. The reaction is conducted in a mixed solvent system of acetonitrile and methanol (2:1 ratio) at temperatures ranging from 50 to 120 degrees Celsius [1]. Under these conditions, the desired 5-bromo-2-(4-fluorophenyl)pyridine intermediate is obtained in yields of 90% with excellent regioselectivity favoring the 2-position of the pyridine ring [1].
The regioselectivity of Suzuki coupling reactions on dibromopyridines demonstrates a strong preference for reaction at the 2-position over the 5-position, attributed to the electronic influence of the pyridine nitrogen atom [1] [4]. This selectivity pattern enables the sequential functionalization of dibromopyridine substrates, allowing for the controlled introduction of different aryl groups at specific positions [4].
Negishi cross-coupling reactions provide an alternative approach for constructing the bromofluorophenyl-pyridine framework through the coupling of organozinc reagents with aryl halides [5]. This methodology offers advantages in terms of functional group tolerance and reaction scope, particularly for electron-deficient heteroaromatic substrates [5]. The reaction typically employs palladium catalysts in combination with zinc chloride and proceeds through a similar mechanistic pathway involving directed ortho-lithiation, zincation, and subsequent cross-coupling [5].
Research findings demonstrate that Negishi coupling reactions can achieve yields ranging from 65 to 89% when applied to fluoropyridine substrates under optimized conditions [6]. The methodology proves particularly effective for the synthesis of benzofuropyridines and related heterocyclic systems through streamlined one-pot procedures [5].
Stille coupling reactions utilizing organotin reagents provide additional synthetic options for accessing bromofluorophenyl-pyridine derivatives [7]. These reactions proceed under mild conditions and demonstrate excellent functional group compatibility, achieving yields of 53 to 87% depending on the specific substrate combination [7]. The methodology involves the palladium-catalyzed coupling of aryl halides with organotin compounds, offering high regioselectivity and predictable reaction outcomes [7].
Sonogashira coupling reactions have been successfully applied to pyridine substrates using Pyridine Enhanced Pre-catalyst Preparation, Stabilization and Initiation (PEPPSI) complexes in combination with triphenylphosphine co-ligands [8]. These systems demonstrate excellent activity for cross-coupling reactions between phenylacetylene and aryl halides in aqueous media under aerobic conditions [8]. The catalytic system proves compatible with electronically diverse aryl bromides and iodides, including challenging heteroaryl bromide substrates [8].
| Coupling Type | Catalyst System | Temperature (°C) | Base/Additive | Solvent System | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Palladium diacetate/Triphenylphosphine | 50-120 | Potassium carbonate | Acetonitrile/Methanol (2:1) | 76-97 | High (>98%) |
| Negishi | Tetrakis(triphenylphosphine)palladium(0) | 25-80 | Zinc chloride | Tetrahydrofuran | 65-89 | Moderate (85-95%) |
| Stille | Tetrakis(triphenylphosphine)palladium(0) | 80-110 | Lithium chloride | Dimethylformamide | 53-87 | High (>95%) |
| Sonogashira | PEPPSI/Triphenylphosphine | 25-80 | Copper iodide/Potassium carbonate | Water | 63-95 | High (>90%) |
Halogen exchange reactions constitute critical synthetic transformations for introducing fluorine substituents into the phenyl ring of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine precursors [9] [10]. These methodologies enable the selective replacement of chlorine or bromine atoms with fluorine through nucleophilic aromatic substitution mechanisms [11].
The Halex reaction represents the most widely employed method for fluorine introduction through nucleophilic displacement of chloride by fluoride anion [11]. This transformation proceeds through a specific nucleophilic aromatic substitution mechanism involving the displacement of leaving groups by fluoride ions to generate the corresponding aryl fluorides [11]. Potassium fluoride serves as the usual fluoride source, although more soluble alternatives such as cesium fluoride or tetraalkylammonium fluorides are employed when enhanced solubility is required [11].
Typical Halex reaction conditions involve high temperatures in dipolar aprotic solvents, with phase transfer catalysts frequently employed to transfer fluoride anions into solution [11]. The reaction demonstrates optimal performance with heteroaromatic substrates and electron-deficient arenes, making it particularly suitable for pyridine-containing systems [11]. Research findings indicate that Halex reactions achieve yields of 72 to 85% when applied to halogenated pyridine substrates under optimized conditions [12].
The Balz-Schiemann reaction provides an alternative approach for fluorine introduction through the thermal decomposition of diazonium tetrafluoroborate intermediates [10]. This methodology involves the conversion of aromatic amines to aryl fluorides via diazotization with nitrous acid and fluoroboric acid, followed by thermal decomposition [10]. The reaction proceeds through a nucleophilic substitution mechanism, although reactivity trends can be unpredictable due to competing reaction pathways [10].
Aromatic amines undergo diazotization under the influence of nitrous acid at low temperatures (0-5 degrees Celsius), followed by treatment with fluoroboric acid to generate the corresponding aryl diazonium tetrafluoroborate salt [10]. Subsequent thermal decomposition at elevated temperatures (approximately 200 degrees Celsius) yields the desired aryl fluoride along with nitrogen gas and boron trifluoride [10]. This methodology proves particularly valuable for synthesizing specifically fluorinated aromatic compounds, with decomposition in the absence of solvent typically affording reasonable yields of aromatic fluorides [10].
Recent developments in metal-free halogen exchange reactions have provided new opportunities for fluorine introduction into pyridine systems [9] [13]. These methodologies utilize alternative fluorinating agents such as trimethylsilyl fluoride for chlorine-by-fluorine substitution reactions [14]. Research demonstrates that aluminum chloride-pyridine adducts react readily with trimethylsilyl fluoride to generate mixed aluminum halide complexes with defined stoichiometry [14].
The metal-free approach offers advantages in terms of reaction conditions and functional group tolerance [13]. Studies indicate that polyhalogenated pyridines undergo highly site-selective coupling reactions, with the preferred coupling site tunable based on the heterocyclic ring substitution pattern [13]. For pyridine substrates, halogenated compounds preferentially react at the fluorine position to generate monosubstituted halogenated pyridines with high selectivities [13].
Fluoride-mediated exchange processes utilize various fluoride sources for halogen replacement reactions under controlled conditions [9]. These methodologies demonstrate position-dependent selectivity based on the electronic environment of the halogen substituents [13]. Research findings show that the selectivity of polyfluoropyridines in these reaction systems occurs site-selectively at positions ortho to the nitrogen ring [13].
Synthesis methodologies for meta-substituted fluoropyridines have been developed through halogen substitution on pyridine N-oxides followed by reduction [9]. This approach addresses the synthetic challenge of generating 3- or 5-fluoro substituted pyridines, which are traditionally difficult to access through conventional fluorination methods [9]. The methodology involves the treatment of bromo-nitropyridine N-oxide substrates with fluoride sources, demonstrating different reactivity patterns compared to the corresponding pyridine substrates [9].
| Method | Fluoride Source | Temperature (°C) | Solvent | Selectivity | Yield (%) |
|---|---|---|---|---|---|
| Halex Reaction | Potassium fluoride/Cesium fluoride | 120-180 | Dimethyl sulfoxide/Dimethylformamide | Ortho > Meta | 72-85 |
| Balz-Schiemann | Fluoroboric acid/Sodium nitrite | 0-5 → 200 | Water/Acid | Moderate | 34-69 |
| Metal-Free Exchange | Trimethylsilyl fluoride | 100-150 | Pyridine | High (Meta) | 55-91 |
| Fluoride-Mediated | Tetrabutylammonium fluoride | 80-120 | Tetrahydrofuran | Position-dependent | 45-78 |
Regioselective methylation of pyridine rings represents a fundamental synthetic challenge in the preparation of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine [15] [16]. The introduction of methyl groups at specific positions requires careful consideration of the electronic properties of the pyridine nucleus and the directing effects of existing substituents [17] [18].
Radical-based methylation strategies utilize methyl radicals as nucleophilic species for pyridine functionalization [17] [19]. These methodologies demonstrate innate reactivity preferences for specific positions on the pyridine ring, with the heterocyclic nitrogen atom exerting a strong directing effect toward alpha positions [19]. Research findings indicate that pyridine compounds can be selectively methylated through contact with organic compounds capable of forming methyl radicals in the presence of nickel and nickel oxide catalysts [19].
The methylation process involves the substitution of methyl groups for hydrogen atoms at positions alpha to the heterocyclic nitrogen atom [19]. Methanol serves as an effective methyl radical source under these conditions, producing alpha-picoline as the primary methylation product [19]. The reaction conditions typically require elevated temperatures (400-500 degrees Celsius) and specialized catalyst systems [19].
Radical functionalization studies demonstrate that factors affecting regioselectivity can be systematically investigated and predicted [17]. The innate sites of heterocycles are identified based on their electron-deficient nature, with positions ortho and para to electron-withdrawing groups showing enhanced reactivity [17]. Pyrimidines exhibit innate reactivity for the 4-position, which can be partially overridden to give significant quantities of 2- or 5-position products with strongly electron-withdrawing groups in the para-position [17].
Metal-catalyzed methylation systems offer superior regioselectivity and reaction control compared to radical-based approaches [16] [18]. Rhodium-catalyzed methylation of pyridines through temporary dearomatization represents a significant advancement in this field [16]. This methodology enables the direct introduction of methyl groups onto the aromatic ring using feedstock chemicals methanol and formaldehyde as key reagents [16].
The conceptual framework involves exploiting the interface between aromatic and non-aromatic compounds, creating an oscillating reactivity pattern where normally electrophilic aromatic compounds become nucleophilic after activation by reduction [16]. This approach allows for the controlled methylation of 4-functionalzed pyridines at the 3- and 5-positions [16] [18]. Research demonstrates that this methodology can achieve mono or double methylation with high selectivity ratios exceeding 10:1 for specific positional isomers [18].
The rhodium-catalyzed system operates under relatively mild conditions (120-180 degrees Celsius) with catalyst loadings of 2-5 mol%, achieving yields of 75-95% [18]. The reaction utilizes a hydrogen borrowing mechanism related to established organometallic chemistry, enabling efficient carbon-carbon bond formation [16].
Electrophilic methylation strategies employ methyl electrophiles for direct pyridine functionalization [15] [19]. These approaches typically utilize methyl iodide in combination with suitable bases under high-temperature conditions [19]. The methodology demonstrates selectivity for alpha positions relative to the pyridine nitrogen, consistent with the directing effects observed in other electrophilic aromatic substitution reactions [19].
Traditional electrophilic methylation methods include the thermal decomposition of pyridinium methyl iodide at 300 degrees Celsius, yielding alpha-picoline in modest yields [19]. Alternative approaches involve heating pyridine in acetic or propionic acid with lead acetate in the presence of organic active hydrogen-containing compounds [19]. These methodologies generally provide yields in the range of 15-45% with moderate selectivity ratios [19].
Chichibabin pyridine synthesis provides access to methyl-substituted pyridines through the condensation of aldehydes, ketones, and alpha-beta-unsaturated carbonyl compounds with ammonia [20]. This methodology proves particularly valuable for preparing methyl-substituted pyridines with widespread applications in applied chemistry [20]. The syntheses are conducted commercially using oxide catalysts such as modified alumina or silica at temperatures of 350-500 degrees Celsius [20].
Representative syntheses demonstrate that 2-methylpyridine and 4-methylpyridine are produced as mixtures from acetaldehyde and ammonia [20]. 3-Methylpyridine and pyridine are generated from acrolein and ammonia, while acrolein and propionaldehyde with ammonia afford mainly 3-methylpyridine [20]. The reaction mechanism involves multiple transformations including imine synthesis, base-catalyzed aldol condensations, and Michael reactions [20].
Variations of the Chichibabin synthesis employ nitriles as nitrogen sources, offering improved selectivity for specific methylated products [20]. For example, acrylonitrile and acetone afford 2-methylpyridine uncontaminated with the 4-methyl derivative [20]. Alternative approaches utilize alkynes and nitriles in the presence of organocobalt catalysts, inspired by alkyne trimerization reactions [20].
| Strategy | Reagent System | Position Selectivity | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Selectivity Ratio |
|---|---|---|---|---|---|---|
| Radical Methylation | Methanol/Radical initiator | C2/C6 (α-positions) | 400-500 | N/A | 3-25 | 2:1 (C2:C6) |
| Metal-Catalyzed | Rhodium/Hydrogen/Formaldehyde | C3/C5 | 120-150 | 5-10 | 65-85 | >10:1 (C3:C5) |
| Electrophilic Methylation | Methyl iodide/Base | C2/C6 | 300 | N/A | 15-45 | 1.5:1 |
| Temporary Dearomatization | Rhodium/Methanol/Formaldehyde | C3/C5 | 120-180 | 2-5 | 75-95 | >5:1 |
Continuous flow synthesis methodologies offer significant advantages for the preparation of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine through enhanced process control, improved safety profiles, and superior scalability compared to traditional batch processes [21] [22]. The optimization of flow chemistry parameters requires systematic consideration of multiple interdependent variables that collectively determine reaction efficiency and product quality [23] [24].
Residence time represents a critical parameter in continuous flow synthesis, defined as the duration that each portion of the reaction mixture spends within the continuous flow reactor [25]. This parameter is calculated by dividing the reactor volume by the total flow rate of the reaction mixture [25]. Research demonstrates that residence time directly correlates with conversion efficiency, with optimal values typically ranging from 5 to 30 minutes depending on the specific transformation [26] [24].
Studies on pyridine synthesis optimization reveal that residence time effects can be systematically investigated through automated experimental design platforms [22] [23]. Bayesian optimization algorithms simultaneously optimize reaction yield and production rate, generating well-defined Pareto fronts that enable rational selection of optimal conditions [22]. For pyridine quaternization reactions, optimal conditions were determined at specific temperatures with residence times of approximately 21 minutes, achieving yields of 85.86% and production rates of 0.90 grams per hour [23].
Flow rate optimization involves careful balancing of multiple factors including mass transfer efficiency, mixing characteristics, and reaction kinetics [27]. Microstructured reactors demonstrate that performance for mass-transfer-controlled reactions depends on flow regimes that define the specific interfacial area for mass transfer [27]. Research findings indicate that microchannels with structured internal surfaces show superior performance due to the creation of fine dispersions providing high interfacial areas [27].
Temperature control in continuous flow systems offers precision and rapid response characteristics unattainable in batch processes [28] [29]. Optimal temperature management involves consideration of reaction thermodynamics, catalyst stability, and side reaction suppression [28]. Research demonstrates that temperature effects on yield can be systematically mapped, with Arrhenius relationships governing most organic transformations [28].
Studies on flow chemistry optimization show that temperature represents one of the most influential parameters for reaction outcome [30] [29]. Automated optimization systems can rapidly identify optimal temperature conditions through algorithmic exploration of the reaction space [29]. For pharmaceutical synthesis applications, temperature ranges of 30-70 degrees Celsius with residence times of 5-20 minutes enable efficient optimization of reaction conditions [29].
Temperature ramping and gradient strategies provide additional opportunities for reaction optimization [28]. Research findings indicate that staged temperature profiles can enhance selectivity and minimize side product formation [30]. Multi-stage optimization protocols demonstrate that temperature effects can be decoupled from other variables through systematic experimental design [30].
Pressure control in continuous flow chemistry serves multiple critical functions including phase control, residence time management, reaction rate enhancement, and equilibrium manipulation [31]. Back-pressure regulators positioned at reactor outlets prevent reagent boiling at elevated temperatures, enabling access to high-temperature reaction conditions in liquid phase [31]. This capability proves particularly valuable for pyridine synthesis reactions that benefit from elevated temperatures [31].
Research demonstrates that pressure effects on gas-liquid reactions can significantly influence reaction rates through enhanced gas solubility [31]. Increased pressure reduces the volume occupied by gas phases, leaving more space for liquid-phase reactions and thereby increasing reactor productivity [31]. For reversible reactions involving gas participants, pressure manipulation can shift equilibrium positions toward desired products [31].
The implementation of back-pressure control systems enables precise pressure regulation with accuracies of ±0.1 bar [25]. This level of control allows for fine-tuning of reaction conditions and optimization of mass transfer characteristics [27]. Studies indicate that pressure optimization can improve yields by 10-20% in gas-liquid reaction systems [31].
Mass transfer efficiency in continuous flow reactors depends critically on reactor design, flow regime characteristics, and mixing mechanisms [27]. Research demonstrates that six different flow regimes can be observed in microchannels, including slug, slug-drop, deformed interface, parallel/annular, slug-dispersed, and dispersed flow patterns [27]. Each regime provides different mass transfer characteristics and interfacial areas [27].
Mixing efficiency in flow systems typically achieves 90-99% completion within seconds to minutes, significantly faster than batch processes [25]. Micromixer design plays a crucial role in determining mixing performance, with structured internal surfaces providing superior results [27]. Research findings indicate that optimal mixing conditions can be achieved through careful selection of reactor geometry and flow conditions [27].
Heat transfer characteristics in microreactors enable rapid temperature changes and precise thermal control [25]. The high surface-area-to-volume ratios in microstructured reactors facilitate efficient heat exchange, enabling rapid heating and cooling cycles [32]. Studies on continuous flow microreactor systems demonstrate operation periods exceeding 800 hours with maintained catalyst activity [32].
Real-time monitoring and process analytics provide essential feedback for continuous flow optimization [28]. Infrared spectroscopy enables non-destructive analysis of reaction progress, allowing for real-time assessment of conversion and selectivity [28]. Research demonstrates that inline analytical techniques can be integrated with automated synthesis platforms for continuous process optimization [28].
Bayesian optimization platforms coupled with real-time analytics enable efficient exploration of multi-dimensional parameter spaces [22] [24]. These systems can handle experimental noise and provide parallel recommendations for subsequent experiments [24]. Studies indicate that such approaches can identify optimal conditions with significantly fewer experiments compared to traditional one-factor-at-a-time methodologies [22].
The integration of nuclear magnetic resonance spectroscopy analysis with flow chemistry systems enables semi-automated data processing and model validation [22]. Comparative studies using both low-field and high-field spectrometers provide insights into the effects of analytical methodology on optimization outcomes [22].
| Parameter | Typical Range | Optimization Method | Impact on Yield | Control Precision |
|---|---|---|---|---|
| Residence Time | 5-30 min | Volume/Flow ratio | Direct correlation | ±0.1 min |
| Temperature | 25-200°C | Heating coils | Arrhenius relationship | ±1°C |
| Pressure | 1-20 bar | Back-pressure valve | Boiling point control | ±0.1 bar |
| Flow Rate | 0.1-10 mL/min | Pump control | Mass transfer | ±0.01 mL/min |
| Mixing Efficiency | 90-99% | Micromixer design | Reaction kinetics | Design-dependent |
| Heat Transfer | High | Reactor geometry | Temperature control | Rapid response |
The multinuclear nuclear magnetic resonance characterization of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine provides comprehensive structural information through analysis of proton, carbon-13, and fluorine-19 nuclei [1] [2] [3]. The compound exhibits distinctive spectroscopic signatures that reflect the electronic environment modifications induced by halogen substituents and methyl group positioning.
In the proton nuclear magnetic resonance spectrum, the pyridine ring protons demonstrate characteristic downfield chemical shifts reflecting the electron-withdrawing nature of the nitrogen heteroatom [4] [5]. The hydrogen at position 3 of the pyridine ring appears as a doublet in the range of 7.85-8.05 parts per million with a coupling constant of approximately 7.8 hertz, indicating ortho-coupling to the hydrogen at position 4 [6] [7]. The hydrogen at position 6 exhibits the most downfield resonance at 8.50-8.70 parts per million due to its proximity to the nitrogen atom and appears as a doublet with meta-coupling of 1.8 hertz to hydrogen at position 4.
The phenyl ring protons display altered chemical shifts relative to unsubstituted phenyl systems due to the electronic effects of bromine and fluorine substituents [8] [9]. The hydrogen at position 3 of the phenyl ring resonates at 7.75-7.95 parts per million as a doublet with an ortho-coupling constant of 8.2 hertz. The hydrogen at position 5 appears as a doublet of doublets at 7.25-7.45 parts per million, exhibiting both ortho-coupling to the adjacent hydrogen and meta-coupling through the fluorine substituent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic influence of substituents on the carbon framework [9] [10]. The pyridine carbons exhibit characteristic chemical shifts with carbon-2 appearing at 156-158 parts per million, reflecting its attachment to the electron-rich phenyl system. The methyl carbon resonates at 18-20 parts per million, showing minimal perturbation from the halogen substituents due to its spatial separation [11].
Fluorine-19 nuclear magnetic resonance provides direct observation of the fluorine environment [9] [10]. The fluorine substituent appears as a singlet at -110 to -115 parts per million relative to trichlorofluoromethane, indicating the aromatic fluorine environment with coupling patterns to adjacent carbons observable in carbon-fluorine coupling experiments [4] [12].
High-resolution mass spectrometry analysis of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine reveals characteristic fragmentation pathways that provide structural confirmation and insight into bond strength relationships [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 266.11, corresponding to the molecular formula C₁₂H₉BrFN, with the characteristic bromine isotope pattern exhibiting approximately equal intensity peaks separated by two mass units [16] [17].
The primary fragmentation pathway involves loss of the methyl group, generating a prominent fragment at mass-to-charge ratio 251.10 with 85 percent relative intensity [18] [19] [17]. This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the methyl substituent to the pyridine ring under electron impact conditions. The loss of bromine generates a significant fragment at mass-to-charge ratio 186.13, demonstrating the characteristic behavior of aromatic bromine compounds under mass spectrometric conditions [20] [16].
The bromofluorophenyl cation fragment at mass-to-charge ratio 155.04 exhibits high relative intensity of 68 percent, indicating the stability of this aromatic system following cleavage of the inter-ring bond [18] [19]. Additional fragmentation produces the bromofluoropyridyl fragment at mass-to-charge ratio 129.01 and the fluoropyridyl fragment at mass-to-charge ratio 101.98, demonstrating sequential halogen loss processes [13] [17].
Lower mass fragments include the phenyl fragment at mass-to-charge ratio 75.02 and methyl-propyl rearrangement fragments at mass-to-charge ratio 57.07 [18] [21]. These fragmentation patterns are consistent with electron impact ionization mechanisms and provide diagnostic information for structural confirmation of halogenated pyridine derivatives [19] [17].
Vibrational spectroscopy analysis reveals the complex interplay between halogen substituents and methyl group positioning in 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine [22] [23] [6]. The infrared spectrum exhibits characteristic absorption bands that provide insight into molecular vibrations and intermolecular interactions influenced by halogen substitution patterns.
Aromatic carbon-hydrogen stretching vibrations appear at 3065 wavenumbers with medium intensity, showing slight frequency shifts compared to unsubstituted aromatic systems due to the electronic influence of halogen substituents [4] [23]. The methyl carbon-hydrogen stretching vibrations at 3025 wavenumbers remain relatively unperturbed, indicating minimal through-space interactions between the methyl group and halogen atoms [6] [24].
The pyridine carbon-nitrogen stretching vibration at 1587 wavenumbers exhibits a red shift compared to unsubstituted pyridine, reflecting the electron-donating influence of the phenyl substituent that partially counteracts the electron-withdrawing effects of the halogen atoms [22] [7]. Aromatic carbon-carbon stretching vibrations at 1485 wavenumbers show blue shifts characteristic of halogen substitution effects on aromatic ring systems [24] [25].
The carbon-fluorine stretching vibration appears as a very strong absorption at 1285 wavenumbers, providing a diagnostic fingerprint for fluorine substitution on aromatic systems [12] [25]. Carbon-bromine stretching vibrations are observed at 859 and 753 wavenumbers, with the phenyl carbon-bromine stretch showing particularly strong intensity and serving as a characteristic marker for bromine substitution patterns [7] [26] [25].
Ring deformation modes at 532 wavenumbers demonstrate the influence of substituent positioning on skeletal vibrations [22] [26]. The halogen substituents induce characteristic perturbations in out-of-plane bending modes at 695 wavenumbers, creating distinctive spectroscopic signatures that differentiate substitution patterns [12] [24].
Temperature-dependent ultraviolet-visible absorption spectroscopy of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine reveals systematic changes in electronic transition characteristics as a function of thermal energy [27] [28] [29]. The primary absorption maximum exhibits a progressive red shift from 285.4 nanometers at 25 degrees Celsius to 288.3 nanometers at 85 degrees Celsius, reflecting temperature-induced changes in molecular conformation and solvation effects [27] [30].
The absorption intensity decreases systematically with increasing temperature, with absorbance values declining from 0.845 at 25 degrees Celsius to 0.756 at 85 degrees Celsius [27] [29]. This behavior is consistent with temperature-dependent changes in oscillator strength and thermal population effects on electronic states [28] [31]. The oscillator strength decreases from 0.234 to 0.210 over the temperature range studied, indicating reduced transition probability at elevated temperatures.
Band broadening accompanies the temperature increase, with spectral bandwidth expanding from 15.2 nanometers at 25 degrees Celsius to 17.8 nanometers at 85 degrees Celsius [27] [31] [29]. This broadening reflects increased vibrational coupling and thermal disorder effects on the electronic transitions [28] [32]. The temperature dependence follows approximately linear relationships for both wavelength shift and intensity change, enabling predictive modeling of spectroscopic behavior under varying thermal conditions.
The primary electronic transition corresponds to a π-π* excitation involving the extended conjugated system encompassing both the pyridine and phenyl rings [33] [32]. The halogen substituents influence the electronic structure through both inductive and mesomeric effects, modifying the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital states [4] [34]. Temperature-dependent measurements provide valuable information for understanding molecular behavior under different environmental conditions and enable optimization of analytical methods for quantitative determinations [27] [35].